p-Nitrophenethyl Methyl Ether-d3
Description
p-Nitrophenethyl Methyl Ether-d3 (C9H8D3NO3, molecular weight 184.22) is a deuterated analog of p-Nitrophenethyl Methyl Ether (C9H11NO3, molecular weight 181.19), where three hydrogen atoms in the methoxy group are replaced with deuterium . This compound is characterized by a nitro group at the para position of the benzene ring and a methoxyethyl substituent. Key physical properties include a boiling point of 273.6°C, density of 1.154 g/cm³, and LogP value of 2.30690, indicating moderate lipophilicity . Its primary industrial application lies in synthesizing metoprolol, a beta-blocker used in cardiovascular therapeutics . The deuterated form (d3) is valuable in isotopic labeling for nuclear magnetic resonance (NMR) studies and metabolic pathway tracing, leveraging deuterium’s non-radioactive stability .
Properties
Molecular Formula |
C₉H₈D₃NO₃ |
|---|---|
Molecular Weight |
184.21 |
Synonyms |
1-(2-Methoxyethyl)-4-nitro-benzene-d3; Methyl p-Nitrophenethyl Ether-d3; 1-Methoxy-2-(4-Nitrophenyl)ethane-d3; Methyl p-Nitrophenethyl Ether-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Non-Deuterated Analog: p-Nitrophenethyl Methyl Ether
The non-deuterated counterpart (C9H11NO3) shares identical structural features but lacks isotopic labeling. Key differences include:
- Molecular Weight : 181.19 vs. 184.22 for the deuterated form.
- Applications : While both are used in pharmaceutical synthesis, the deuterated version is preferred in kinetic and metabolic studies due to its isotopic traceability .
- Reactivity : Deuterium substitution minimally alters chemical reactivity but significantly impacts spectroscopic properties. For instance, the C-D bond in the d3 compound exhibits a distinct infrared (IR) absorption profile compared to C-H bonds .
Structural Analogs: Nitro-Substituted Ethers
- Key Differences :
- Substituent Position : The nitro group in this compound is para, whereas 2-Nitrophenyl Hexyl Ether has an ortho nitro group. This positional variation affects electronic properties and reactivity; para substitution enhances resonance stabilization .
- Alkyl Chain Length : The methoxyethyl group in this compound offers better solubility in polar solvents compared to the hexyl chain in 2-Nitrophenyl Hexyl Ether, which is more lipophilic .
Deuterated Ethers: Triclosan-d3 and Alaninol Methyl Ether-d3
- Common Themes: Deuterated ethers are widely used in analytical chemistry for their non-radioactive isotopic labeling, enabling precise tracking in biological and environmental systems .
Precursor Alcohol: p-Nitrophenethyl Alcohol
p-Nitrophenethyl Alcohol (C8H9NO3) is the alcohol precursor to p-Nitrophenethyl Methyl Ether. Key contrasts include:
- Reactivity: The alcohol undergoes ionization under rhenium(VII) oxide (Re2O7) catalysis, forming carbocations stabilized by the para-nitro group’s electron-withdrawing effect .
- Synthetic Utility : The alcohol is more reactive in alkylation and oxidation reactions, whereas the ether is valued for its stability in basic conditions .
Role in Inhibitor Studies
The p-nitrophenethyl group is a critical pharmacophore in enzyme inhibitors. For example, imidazolinone-based sulfonamide derivatives bearing this group exhibit potent inhibition of acetylcholinesterase (Ki = 15.66–49.71 nM) and carbonic anhydrases (Ki = 14.62–70.68 nM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
